エルデカルシトール

概要

説明

エルデカルシトール(ED-71としても知られている)は、1α,25-ジヒドロキシビタミンD3の合成アナログです。骨代謝に対する強力な効果により、主に骨粗鬆症の治療に使用されます。 エルデカルシトールは、骨密度を増加させ、骨粗鬆症患者の骨折のリスクを低下させることが示されています .

製法

エルデカルシトールの合成は、既知のコールステンダイエン誘導体のディールス・アルダー付加体から始まり、いくつかの段階を踏みます。 合成経路には、エポキシド環の開環、レトロ・ディールス・アルダー反応、それに続く照射と熱異性化によるビタミンD3アナログへの変換が含まれます . 工業生産方法では、タキステロールやトランス異性体などの分解生成物の生成を防ぐことで、エルデカルシトールの安定性を維持することに重点が置かれます。 これは、製剤に抗酸化剤を組み込み、特定の賦形剤を使用することで達成されます .

科学的研究の応用

Eldecalcitol has a wide range of scientific research applications. In medicine, it is used to treat osteoporosis by increasing bone mineral density and reducing bone resorption . In cancer research, eldecalcitol has shown potential anti-tumor activity by inhibiting the growth of squamous cell carcinoma cells through the down-regulation of heparin-binding protein 17 and fibroblast growth factor-binding protein-1 . Additionally, eldecalcitol has been studied for its effects on mineral metabolism, particularly in regulating intestinal phosphate absorption .

作用機序

エルデカルシトールは、1α,25-ジヒドロキシビタミンD3と比較してビタミンD受容体への親和性は低いですが、ビタミンD結合タンパク質への親和性は高いため、その効果を発揮します。これは、血漿中の半減期が長くなる結果となります。 エルデカルシトールは、骨梁骨における核因子κBリガンド(RANKL)の受容体活性化抑制因子(RANKL)の発現を抑制することにより、骨吸収を抑制し、骨密度を増加させます . また、ナトリウム依存性リン酸輸送体タイプIIbの発現を誘導することにより、腸管リン吸収を促進します .

生化学分析

Biochemical Properties

Eldecalcitol interacts with the Vitamin D receptor (VDR) and Vitamin D-binding protein . It binds to the VDR with less affinity but binds to the Vitamin D-binding protein with higher affinity than 1,25(OH)2D, showing a long half-life in plasma . This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

Eldecalcitol has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to prevent muscle loss and osteoporosis in disuse muscle atrophy via NF-κB signaling in mice . It also increases bone mineral density and reduces markers of bone turnover more than alfacalcidol .

Molecular Mechanism

Eldecalcitol exerts its effects at the molecular level through its interactions with the Vitamin D receptor (VDR) and Vitamin D-binding protein . It binds to these biomolecules, influencing enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Eldecalcitol have been observed to change over time. For instance, in a study on the prevention of sarcopenia among adults with prediabetes, Eldecalcitol showed promising effects over time .

Dosage Effects in Animal Models

The effects of Eldecalcitol have been studied in animal models at different dosages. For instance, in a study on healthy Chinese adult males, Eldecalcitol showed dose-proportional pharmacokinetic exposure over the tested dose range of 0.5–0.75 µg .

Metabolic Pathways

Eldecalcitol is involved in the metabolic pathways of Vitamin D. It does not need any hydroxylation to exert its biologic action; the 3-hydroxypropoxy chain increases VDBP binding and the half-life .

Transport and Distribution

Eldecalcitol is an orally administered drug to patients, which binds to Vitamin D receptors and binding protein for the goal of achieving greater specificity to bind calcium for its absorption .

Subcellular Localization

Given its role as a Vitamin D analog and its interactions with the Vitamin D receptor and Vitamin D-binding protein, it is likely that it is localized in the same subcellular compartments as these biomolecules .

準備方法

The synthesis of eldecalcitol involves several steps, starting from the known Diels-Alder adduct of a cholestadiene derivative. The synthetic route includes epoxide ring opening, retro-Diels-Alder reaction, and subsequent conversion to the vitamin D3 analog through irradiation and thermal isomerization . Industrial production methods focus on maintaining the stability of eldecalcitol by preventing the formation of degradation products such as tachysterol and trans isomers. This is achieved by incorporating antioxidants and using specific excipients in the pharmaceutical preparation .

化学反応の分析

エルデカルシトールは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応に使用される一般的な試薬には、エポキシド環の開環のためのp-トルエンスルホン酸と、化合物を安定化させるためのヒドロキシプロピルメチルセルロースがあります . これらの反応から生成される主な生成物には、活性ビタミンD3アナログとその異性体が含まれます .

科学研究の応用

エルデカルシトールは、幅広い科学研究の応用があります。 医学では、骨密度を増加させ、骨吸収を減少させることで骨粗鬆症の治療に使用されます . がん研究では、エルデカルシトールは、ヘパリン結合タンパク質17と線維芽細胞成長因子結合タンパク質-1の下方制御を通じて、扁平上皮癌細胞の増殖を阻害することにより、潜在的な抗腫瘍活性を示しました . さらに、エルデカルシトールは、特に腸管リン吸収の調節におけるミネラル代謝への影響について研究されています .

類似化合物との比較

エルデカルシトールは、アルファカルシドールや1α,25-ジヒドロキシビタミンD3などの他のビタミンDアナログと比較されます。 アルファカルシドールとは異なり、エルデカルシトールは、骨密度を増加させ、骨吸収を抑制する効果がより強力です . エルデカルシトールは、1α,25-ジヒドロキシビタミンD3と比較して、血漿中の半減期が長く、体内で活性化合物の安定したレベルを維持するのにより効果的です . 類似化合物には、アルファカルシドール、カルシトリオール、パリカルシトールがあります .

特性

Key on ui mechanism of action |

Eldecalcitol [1a,25-DIHYDROXY-2ß-(3-hydroxypropoxy)vitamin D3] is an analog of 1a,25-dihydroxyvitamin D3 [1,25(OH)2D3], bearing a hydroxypropoxy residue at the 2b position. Eldecalcitol is also effective in increasing bone mass and was able to enhance bone strength in rodents. It binds to the vitamin D receptor (VDR) with less affinity but binds to vitamin D-binding protein with higher affinity than 1,25(OH)2D, showing a long half-life in plasma. |

|---|---|

CAS番号 |

104121-92-8 |

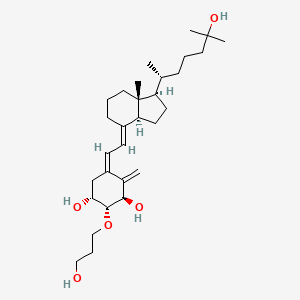

分子式 |

C30H50O5 |

分子量 |

490.7 g/mol |

IUPAC名 |

5-[2-[(7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C30H50O5/c1-20(9-6-15-29(3,4)34)24-13-14-25-22(10-7-16-30(24,25)5)11-12-23-19-26(32)28(27(33)21(23)2)35-18-8-17-31/h11-12,20,24-28,31-34H,2,6-10,13-19H2,1,3-5H3/t20?,24?,25?,26?,27?,28?,30-/m1/s1 |

InChIキー |

FZEXGDDBXLBRTD-YMAPZVFJSA-N |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C |

異性体SMILES |

CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C |

正規SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C |

外観 |

Solid powder |

Key on ui other cas no. |

104121-92-8 |

純度 |

>97% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2-(3-hydroxypropoxy)-1,25-dihydroxyvitamin D3 2-(3-hydroxypropoxy)calcitriol 20-epi-1alpha,25-dihydroxy-2beta-(3-hydroxypropoxy)vitamin D3 20-epi-ED-71 20-epi-eldecalcitol ED 71 ED-71 eldecalcitol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。